1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-ethoxyphenyl group at position 1 and a sulfanyl-linked 6-methoxy-4-methylquinazolin-2-yl moiety at position 2.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-methoxy-4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-29-15-7-5-14(6-8-15)25-20(26)12-19(21(25)27)30-22-23-13(2)17-11-16(28-3)9-10-18(17)24-22/h5-11,19H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQFZCANIUJKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C4C=C(C=CC4=N3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenyl derivatives and 6-methoxy-4-methylquinazoline derivatives. The key steps in the synthesis may involve:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.
Substitution Reactions: Introduction of the ethoxyphenyl group and the quinazolinylsulfanyl moiety through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinylsulfanyl moiety.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethoxyphenyl ring.
Scientific Research Applications
Medicinal Chemistry
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is being explored for its potential as a lead compound in drug development. Its structure suggests possible interactions with specific biological targets, which may lead to therapeutic applications in treating various diseases.
Research indicates that this compound exhibits significant biological activity, likely due to the presence of the quinazolinylsulfanyl moiety, which may interact with enzymes or receptors in biological systems. The ethoxyphenyl group is believed to enhance binding affinity and specificity towards molecular targets.
Materials Science
The unique properties of this compound make it a candidate for applications in materials science, particularly in organic electronics and advanced materials development. Investigations into its electrical and optical properties are ongoing.
Case Study 1: Anticancer Research
A study investigated the anticancer potential of similar compounds derived from quinazoline derivatives. It was found that modifications to the quinazoline structure significantly influenced cytotoxicity against various cancer cell lines. The presence of the sulfanyl group was crucial for enhancing biological activity.
Case Study 2: Drug Development
Another research project focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Preliminary results indicated promising activity against specific targets involved in metabolic disorders, suggesting potential therapeutic roles.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazolinylsulfanyl moiety may interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the pyrrolidine-2,5-dione family, sharing the core structure with derivatives that vary in substituents and functional groups. Key structural analogs include:
Key Observations :
- Sulfanyl linkages (vs. amino or piperazine groups) may enhance metabolic stability by resisting hydrolysis .
Physicochemical Properties
- Solubility : The ethoxy group and quinazoline ring may reduce aqueous solubility compared to methoxy or piperazine derivatives, necessitating formulation adjustments .
- Stability : Sulfanyl linkages are less prone to oxidation than thioethers, improving shelf-life compared to thiophene-containing analogs .
Biological Activity
1-(4-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine core and incorporates both ethoxyphenyl and quinazolinylsulfanyl moieties, which are believed to play significant roles in its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 405.4 g/mol. The structure includes various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O3S |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazolinylsulfanyl moiety is particularly significant for its potential to modulate enzyme activity, while the ethoxyphenyl group may enhance binding affinity and specificity to target sites.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of critical signaling pathways such as PI3K/Akt, which is commonly deregulated in various cancers . The specific interactions of this compound with these pathways warrant further investigation.
Antimicrobial Activity
Preliminary studies suggest that compounds featuring similar structural motifs demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the quinazoline ring system may contribute to this activity through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Cytotoxicity
In vitro assays have shown that compounds related to this structure exhibit cytotoxic effects on cancer cell lines. For instance, studies utilizing Brine Shrimp bioassays have indicated significant cytotoxicity, suggesting potential for further development as anticancer agents .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer potential of quinazoline derivatives in human cancer cell lines, demonstrating that certain modifications in the structure significantly enhanced cytotoxicity. The findings support the hypothesis that structural diversity can lead to varied biological responses .
- Antimicrobial Testing : Another research effort focused on testing similar compounds against common bacterial strains (e.g., E. coli, S. aureus). Results indicated moderate to high antibacterial activity, particularly when coordinated with metal ions, which could enhance efficacy through chelation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
